molecular formula C20H25NO5 B11968635 N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide CAS No. 59699-56-8

N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide

Cat. No.: B11968635
CAS No.: 59699-56-8
M. Wt: 359.4 g/mol
InChI Key: OJRUNBIJUZETOZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is an organic compound characterized by the presence of two methoxy groups on each benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amide Formation: The alcohol is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)propylamine.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Employed in studies to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxybenzyl)-3-phenylpropionamide: Lacks the additional methoxy groups on the phenyl ring.

    N-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)propionamide: Has a single methoxy group on the phenyl ring.

Uniqueness

N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is unique due to the presence of multiple methoxy groups, which can influence its chemical

Properties

CAS No.

59699-56-8

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H25NO5/c1-23-16-8-5-14(11-18(16)25-3)7-10-20(22)21-13-15-6-9-17(24-2)19(12-15)26-4/h5-6,8-9,11-12H,7,10,13H2,1-4H3,(H,21,22)

InChI Key

OJRUNBIJUZETOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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